molecular formula C17H17NO4 B15077637 ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate

ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate

Cat. No.: B15077637
M. Wt: 299.32 g/mol
InChI Key: SCOUMSPJKAHGCG-UHFFFAOYSA-N
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Description

ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299329 This compound is known for its unique structure, which includes both an ethyl ester and a benzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE: Known for its unique combination of functional groups.

    ETHYL 4-((4-HYDROXYBENZYLIDENE)AMINO)BENZOATE: Lacks the methoxy group, which can affect its reactivity and biological activity.

    ETHYL 4-((4-METHOXYBENZYLIDENE)AMINO)BENZOATE: Lacks the hydroxy group, leading to different chemical and biological properties.

Uniqueness

ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety. This combination of functional groups enhances its reactivity and allows for a broader range of chemical and biological interactions compared to similar compounds .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(20)13-5-7-14(8-6-13)18-11-12-4-9-15(19)16(10-12)21-2/h4-11,19H,3H2,1-2H3

InChI Key

SCOUMSPJKAHGCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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